2-Methoxy-5-methylphenyl isothiocyanate
Overview
Description
2-Methoxy-5-methylphenyl isothiocyanate is an organic compound with the molecular formula C₉H₉NOS and a molecular weight of 179.24 g/mol . It is a clear yellow liquid that is sensitive to moisture . This compound is part of the isothiocyanate family, which is known for its diverse applications in organic synthesis and biological research.
Scientific Research Applications
2-Methoxy-5-methylphenyl isothiocyanate has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Methoxy-5-methylphenyl isothiocyanate is the σ2 receptor . The σ2 receptor is a protein that is widely distributed in the body and plays a crucial role in various physiological processes.
Mode of Action
Isothiocyanates, such as this compound, are highly reactive with various amines . This reactivity allows them to interact with their targets and induce changes.
Biochemical Pathways
Isothiocyanates are known to be biologically active degradation products of glucosinolates, secondary metabolites of some plants . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
Result of Action
It is known that isothiocyanates can cause severe skin burns and eye damage, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . They are also toxic if swallowed, in contact with skin, or if inhaled .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is sensitive to moisture . It should be stored in a dry, cool, and well-ventilated place, and kept away from heat, sparks, and flame .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-5-methylphenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 2-methoxy-5-methylphenylamine with thiophosgene (CSCl₂) in the presence of a base such as pyridine . The reaction proceeds as follows:
2-Methoxy-5-methylphenylamine+Thiophosgene→2-Methoxy-5-methylphenyl isothiocyanate+HCl
Another method involves the reaction of 2-methoxy-5-methylphenylamine with carbon disulfide (CS₂) and an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) . The reaction proceeds as follows:
2-Methoxy-5-methylphenylamine+CS2+H2O2→2-Methoxy-5-methylphenyl isothiocyanate+H2O
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methylphenyl isothiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile
Catalysts: Bases such as pyridine, triethylamine, and sodium hydroxide
Major Products Formed
Thioureas: Formed by reaction with amines
Carbamates: Formed by reaction with alcohols
Dithiocarbamates: Formed by reaction with thiols
Comparison with Similar Compounds
2-Methoxy-5-methylphenyl isothiocyanate can be compared with other similar compounds, such as:
Phenyl isothiocyanate: Lacks the methoxy and methyl substituents, making it less reactive in certain reactions.
2-Methoxyphenyl isothiocyanate: Lacks the methyl group, which can affect its reactivity and selectivity in reactions.
5-Methylphenyl isothiocyanate: Lacks the methoxy group, which can influence its solubility and reactivity.
The presence of both methoxy and methyl groups in this compound makes it unique in terms of its reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
2-isothiocyanato-1-methoxy-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-7-3-4-9(11-2)8(5-7)10-6-12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKFAZDMLSXWKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345068 | |
Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190774-56-2 | |
Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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